1-(3-Bromophenyl)ethyl acetate
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Overview
Description
1-(3-Bromophenyl)ethyl acetate is an organic compound with the molecular formula C10H11BrO2. It is an ester derived from the reaction of 3-bromophenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethyl acetate can be synthesized through the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylacetic acids or esters.
Oxidation Reactions: Products include 3-bromophenylacetic acid.
Reduction Reactions: Products include 3-bromophenylethanol.
Scientific Research Applications
1-(3-Bromophenyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-bromophenylacetic acid, which may interact with enzymes or receptors in biological systems. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Ethyl 3-bromophenylacetate: Similar in structure but with an ethyl group instead of an acetate group.
3-Bromophenylacetic acid: The parent acid from which the ester is derived.
3-Bromophenylethanol: The reduced form of the ester.
Uniqueness: 1-(3-Bromophenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. Its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance in scientific research.
Properties
CAS No. |
6948-02-3 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(3-bromophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11BrO2/c1-7(13-8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 |
InChI Key |
KOVFPCQHFMIZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)OC(=O)C |
Origin of Product |
United States |
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